N-Methylation Abolishes Binding Affinity to the Insect GABA Receptor Allosteric Site
In a direct head-to-head comparison within the 3-benzamido-N-phenylbenzamide (BPB) class, the N-demethyl analog (BPB 1) demonstrated potent inhibition of [³H]BPB 1 binding to housefly head membranes, whereas the corresponding N-methyl analog exhibited low or little activity [1]. This establishes that the N-methyl group on the target compound n,3-Dimethyl-n-phenylbenzamide is a key structural determinant that abrogates target binding.
| Evidence Dimension | Binding affinity to insect GABA receptor (inhibition of [³H]BPB 1 binding) |
|---|---|
| Target Compound Data | Low or little activity (as a representative N-methyl benzamide) |
| Comparator Or Baseline | N-demethyl BPB (BPB 1): Potent inhibition |
| Quantified Difference | Qualitative but unequivocal: Potent inhibition vs. low/little activity |
| Conditions | Radioligand-binding assay using [³H]BPB 1 on housefly head membranes. |
Why This Matters
This direct comparison provides the definitive rationale for procuring n,3-Dimethyl-n-phenylbenzamide as an essential inactive control or for SAR studies mapping the N-methyl substitution effect.
- [1] Ozoe Y, Kita T, Ozoe F, Nakao T, Sato K, Hirase K. Insecticidal 3-benzamido-N-phenylbenzamides specifically bind with high affinity to a novel allosteric site in housefly GABA receptors. Pesticide Biochemistry and Physiology. 2013;107(3):285-292. doi: 10.1016/j.pestbp.2013.09.005. View Source
